3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
Overview
Description
3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is an organic compound with the molecular formula C10H16O4 It is a derivative of 1,4-cyclohexadiene, where four methoxy groups are attached to the carbon atoms at positions 3 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene typically involves the reaction of 1,4-dimethoxybenzene with methanol under specific conditions. The process can be summarized as follows:
Starting Materials: 1,4-Dimethoxybenzene and methanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, typically at a temperature of 60°C and a pressure of 0.2 mmHg.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethoxy-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration reactions can be carried out using halogens or nitric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
3,3,6,6-Tetramethoxy-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene exerts its effects involves interactions with molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-Tetramethyl-1,4-cyclohexadiene: Similar in structure but with methyl groups instead of methoxy groups.
1,4-Dimethoxybenzene: A precursor in the synthesis of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene.
Quinones: Oxidized derivatives of this compound.
Uniqueness
This compound is unique due to the presence of four methoxy groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3,3,6,6-tetramethoxycyclohexa-1,4-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAWVXAZDYVFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C=CC(C=C1)(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344581 | |
Record name | 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15791-03-4 | |
Record name | 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,6,6-tetramethoxycyclohexa-1,4-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key chemical reactions in which 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is involved?
A1: The research indicates that this compound is associated with reactions such as acetal (and thioacetal) formation, enamine or imine formation, and oxidation reactions [, ]. This suggests it can act as a versatile building block in organic synthesis.
Q2: Are there any details about the methods used in the electrochemical studies of this compound?
A2: While the abstracts don't delve into specifics, one mentions the use of "electrolysis apparatus, cell, electrode clamp" and "electrolysis apparatus, cell, electrodes" []. This implies that electrochemical techniques were likely employed to study the compound's redox properties and potential reactivity under electrochemical conditions.
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